6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
This compound is a chromene-2-carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with chloro (Cl) and methyl (CH₃) groups at positions 6 and 7, respectively. The carboxamide group at position 2 is further substituted with two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-ethoxybenzyl group.
Properties
Molecular Formula |
C24H24ClNO6S |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
6-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H24ClNO6S/c1-3-31-18-6-4-16(5-7-18)13-26(17-8-9-33(29,30)14-17)24(28)23-12-21(27)19-11-20(25)15(2)10-22(19)32-23/h4-7,10-12,17H,3,8-9,13-14H2,1-2H3 |
InChI Key |
XMEUPPXATYYXRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C |
Origin of Product |
United States |
Biological Activity
The compound 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of chromene derivatives, characterized by a chromene core with various substituents that enhance its biological profile. The presence of the chloro group and the dioxidotetrahydrothiophene moiety are crucial for its activity.
Biological Activity Overview
Research has indicated that compounds similar to this structure exhibit a range of biological activities, including:
- Antiparasitic Activity : Studies have shown that chromene derivatives can effectively target parasites responsible for diseases such as malaria and leishmaniasis. The mechanism often involves the disruption of redox homeostasis within the parasites, leading to increased oxidative stress and cell death .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated using the MTT assay against various cancer cell lines. Preliminary results suggest that it exhibits significant cytotoxicity with an IC50 value below 10 µM, indicating strong potential as an anticancer agent .
- Mechanism of Action : The proposed mechanism involves interaction with critical enzymes in the thiol redox metabolism pathway, particularly targeting trypanothione reductase (TR) in trypanosomatids. This interaction leads to increased levels of reactive oxygen species (ROS), contributing to parasite unviability .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antiparasitic Efficacy :
Mechanistic Insights
The interaction of this compound with target enzymes was elucidated through structural studies. It was found that key amino acids in enzyme binding pockets play a significant role in mediating its biological effects. For instance, interactions with Ser-14 and Trp-21 were noted as pivotal for enhancing enzyme inhibition and promoting ROS accumulation .
Data Tables
| Biological Activity | Assay Type | Results |
|---|---|---|
| Cytotoxicity | MTT Assay | IC50 < 10 µM against U-937 cells |
| Antiparasitic | EC50 Assay | EC50 < 10 µM against Leishmania |
| Enzyme Interaction | Structural Analysis | Key interactions with TR enzymes |
Comparison with Similar Compounds
Research Findings and Methodological Insights
- NMR-based structural analysis : Comparative NMR studies (e.g., δH shifts in regions A and B) highlight that substituents on the carboxamide nitrogen significantly alter the chemical environment of adjacent protons, aiding in structural elucidation (Figure 6, Table 2 in Molecules 2014) .
- Crystallographic refinement : The use of SHELX software for small-molecule refinement (e.g., resolving sulfone group geometry) underscores its utility in confirming the target compound’s stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
